4-Methoxy-4'-thiomorpholinomethylbenzophenone
Overview
Description
“4-Methoxy-4’-thiomorpholinomethylbenzophenone” is a chemical compound with the molecular formula C19H21NO2S . It is also known by its synonyms “4-Methoxy-4’-thiomorpholinomethylbenzophenone” and "Methanone, (4-methoxyphenyl)[4-(4-thiomorpholinylmethyl)phenyl]-" .
Molecular Structure Analysis
The molecular structure of “4-Methoxy-4’-thiomorpholinomethylbenzophenone” consists of 19 carbon atoms, 21 hydrogen atoms, 1 nitrogen atom, 2 oxygen atoms, and 1 sulfur atom . The exact 3D structure would require more detailed analysis or computational modeling.Scientific Research Applications
Chemosensor Development
A phenyl thiadiazole-based Schiff base receptor, incorporating methoxy and thiomorpholine functionalities, demonstrated excellent selectivity and sensitivity towards Al3+ ions. This compound, which includes structural elements related to 4-Methoxy-4'-thiomorpholinomethylbenzophenone, can be applied for the recovery of contaminated water samples and smartphone-based chemical analysis (Manna, Chowdhury, & Patra, 2020).
Pharmacological Applications
Studies on methoxy-substituted 4-phenyl-4-thiazoline-2-thiones highlighted their conformation, tautomerism, and potential as active pharmaceutical compounds, with activities including human indolenamine dioxygenase inhibition (Balti, Norberg, Efrit, Lanners, & Wouters, 2016).
Materials Science
In materials science, compounds such as 4-methoxy-substituted benzophenones have been explored for their reversible excited-state intramolecular proton transfer (ESIPT) properties, laying the groundwork for applications like white organic light-emitting diodes (WOLEDs) (Zhang et al., 2016).
Environmental Studies
Benzophenone-3 (BP-3), a compound structurally related to 4-Methoxy-4'-thiomorpholinomethylbenzophenone, has been investigated for its environmental presence and effects. A systematic review highlighted its potential reproductive toxicity in humans and animals, emphasizing the need for further standardized studies to fully understand its impact (Ghazipura, McGowan, Arslan, & Hossain, 2017).
properties
IUPAC Name |
(4-methoxyphenyl)-[4-(thiomorpholin-4-ylmethyl)phenyl]methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO2S/c1-22-18-8-6-17(7-9-18)19(21)16-4-2-15(3-5-16)14-20-10-12-23-13-11-20/h2-9H,10-14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBZGDSIYHCSSGR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)CN3CCSCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80642902 | |
Record name | (4-Methoxyphenyl){4-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80642902 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxy-4'-thiomorpholinomethylbenzophenone | |
CAS RN |
898782-37-1 | |
Record name | (4-Methoxyphenyl){4-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80642902 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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